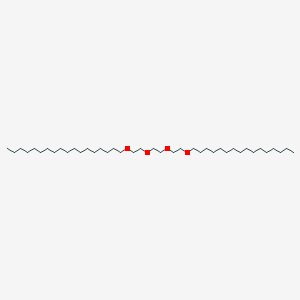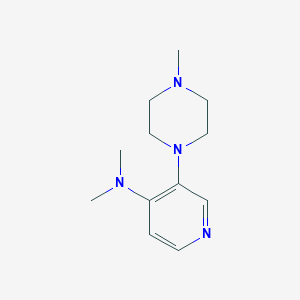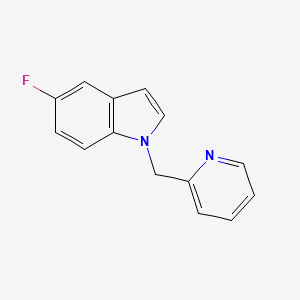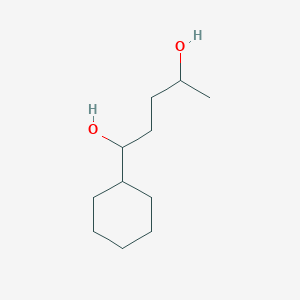
1,4-Pentanediol, 1-cyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Pentanediol, 1-cyclohexyl- is an organic compound that belongs to the class of diols Diols are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Pentanediol, 1-cyclohexyl- can be synthesized through several methods. One common approach involves the hydrogenation of furfural or furfuryl alcohol using a combination of catalysts such as Amberlyst-15 and Ru-FeO_x/AC .
Industrial Production Methods: Industrial production of 1,4-Pentanediol, 1-cyclohexyl- often involves the catalytic hydrogenation of biomass-derived intermediates such as levulinic acid or γ-valerolactone . The process requires the use of noble metal catalysts modified with MoO_x or ReO_x to achieve high yields and stability under severe hydrothermal conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Pentanediol, 1-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogen gas (H_2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used to replace hydroxyl groups with halogens.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes or other reduced forms.
Substitution: Halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Pentanediol, 1-cyclohexyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Pentanediol, 1-cyclohexyl- involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating various chemical reactions. The compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to participate in diverse biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,4-Butanediol: Another diol with similar properties but a shorter carbon chain.
1,5-Pentanediol: Similar structure but lacks the cyclohexyl group.
2-Methyltetrahydrofuran: A related compound used as a renewable solvent.
Uniqueness: 1,4-Pentanediol, 1-cyclohexyl- is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity compared to other diols .
Eigenschaften
CAS-Nummer |
820247-70-9 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
1-cyclohexylpentane-1,4-diol |
InChI |
InChI=1S/C11H22O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h9-13H,2-8H2,1H3 |
InChI-Schlüssel |
INMHCVWJVNLXCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C1CCCCC1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


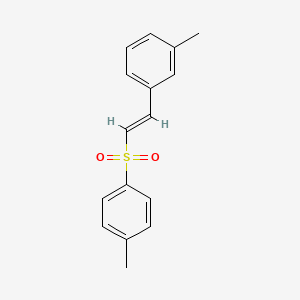
![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)
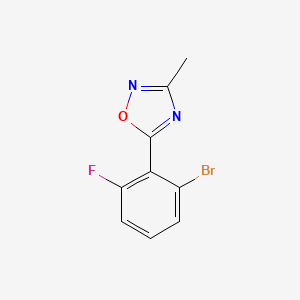
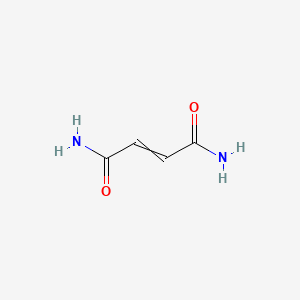
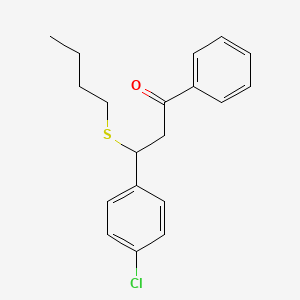

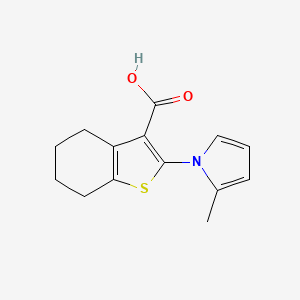

![[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid](/img/structure/B12520299.png)
